molecular formula C9H8BrNO2 B5225180 ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate CAS No. 6238-97-7

ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate

Cat. No.: B5225180
CAS No.: 6238-97-7
M. Wt: 242.07 g/mol
InChI Key: SCUNUWJOWYBDBP-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a complex organic compound that features a benzimidazole moiety fused with a coumarin structure

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific biological activity exhibited by the compound and the pathways it affects.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with benzimidazole and chromene derivatives can vary widely depending on their specific structures and the context in which they’re used .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole and chromene derivatives, there’s significant interest in further exploring these compounds for potential applications in drug development .

Biochemical Analysis

Biochemical Properties

The biochemical properties of ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate are largely determined by its unique structural features. The benzimidazole moiety is known to interact with various enzymes and proteins, influencing their activity and function . The chromen-7-yl group, on the other hand, can participate in a variety of biochemical reactions, potentially acting as a reactive site for enzymatic catalysis .

Cellular Effects

In cellular contexts, this compound can influence a range of processes. Its effects on cell signaling pathways, gene expression, and cellular metabolism are of particular interest

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is thought to exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. Studies have reported both threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: This compound shares the benzimidazole core but lacks the coumarin moiety.

    Coumarin derivatives: These compounds contain the coumarin structure but do not have the benzimidazole group.

Uniqueness

Ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate is unique due to the combination of the benzimidazole and coumarin structures. This dual functionality provides a broader range of chemical reactivity and potential biological activities compared to compounds containing only one of these moieties .

Properties

CAS No.

6238-97-7

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

6-bromo-7-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H8BrNO2/c1-5-2-8-7(3-6(5)10)11-9(12)4-13-8/h2-3H,4H2,1H3,(H,11,12)

InChI Key

SCUNUWJOWYBDBP-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)CO2

Origin of Product

United States

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